5-Lipoxygenase Inhibition: Scriptaid Analogue S2 vs. Preclinical Gold Standard BWA4C
The scriptaid analogue S2, derived via reverse biosynthesis from N-(5-aminopentyl)-N-hydroxyacetamide, inhibited 5-LO with an IC50 of 58.9 µM, representing only a 3.4-fold lower potency compared with the preclinical gold-standard 5-LO inhibitor BWA4C (IC50 = 17.1 µM) [1]. Critically, the same compound exhibited 28-fold selectivity for 5-LO over HDAC1 (HDAC1 IC50 > 1,600 µM), a selectivity profile that is not observed with the parent scriptaid scaffold, which is a potent pan-HDAC inhibitor with IC50 values of ~0.6 µM for HDAC1 and HDAC3 [2]. This demonstrates that the N-(5-aminopentyl)-N-hydroxyacetamide-derived analogue achieves a target-selectivity shift that the unmodified scriptaid pharmacophore cannot provide.
BWA4C: 17.1 µM (3.4‑fold higher potency)
S2 selectivity: 28‑fold over HDAC1 (>1,600 µM)
| Evidence Dimension | 5-LO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | S2 (N-(5-aminopentyl)-N-hydroxyacetamide-derived scriptaid analogue): 5-LO IC50 = 58.9 µM |
| Comparator Or Baseline | BWA4C: 5-LO IC50 = 17.1 µM; Scriptaid: HDAC1/3 IC50 ~0.6 µM, HDAC8 IC50 ~1 µM |
| Quantified Difference | 3.4-fold lower 5-LO potency vs BWA4C; 28-fold 5-LO-over-HDAC1 selectivity for S2 vs pan-HDAC activity for scriptaid |
| Conditions | Recombinant human 5-LO enzyme assay; recombinant human HDAC1 enzyme assay. S2 synthesized via combinatorial modification of DFOB catabolites. |
Why This Matters
Procurement of N-(5-aminopentyl)-N-hydroxyacetamide as a precursor enables access to the S2 chemotype with its 28-fold 5-LO/HDAC1 selectivity window, a target-selectivity feature absent from standard commercial scriptaid.
- [1] Richardson-Sanchez T. Re-engineering Hydroxamic Acids in Therapeutics and Diagnostics. PhD Thesis, The University of Sydney, 2018. S2: 5-LO IC50 = 58.9 µM; BWA4C: 5-LO IC50 = 17.1 µM. View Source
- [2] Reverse Biosynthesis: Generating Combinatorial Pools of Drug Leads from Enzyme-Mediated Fragmentation of Natural Products. S2: 28-fold selectivity toward 5-LO over HDAC1. View Source
